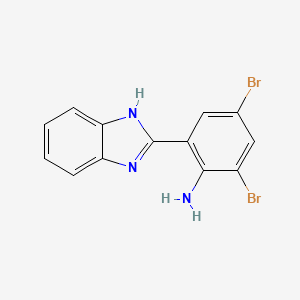2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline
CAS No.: 91472-10-5
Cat. No.: VC18844077
Molecular Formula: C13H9Br2N3
Molecular Weight: 367.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91472-10-5 |
|---|---|
| Molecular Formula | C13H9Br2N3 |
| Molecular Weight | 367.04 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-4,6-dibromoaniline |
| Standard InChI | InChI=1S/C13H9Br2N3/c14-7-5-8(12(16)9(15)6-7)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2,(H,17,18) |
| Standard InChI Key | RZHOWOKPUORZIS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Br)Br)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline (C₁₃H₉Br₂N₃) consists of a benzimidazole ring system (C₇H₆N₂) fused to a 4,6-dibromoaniline moiety (C₆H₄Br₂N). The benzimidazole component comprises two fused rings: a benzene and an imidazole, with the latter contributing two nitrogen atoms at positions 1 and 3 . The aniline group is substituted with bromine atoms at the 4 and 6 positions, conferring steric and electronic effects critical to molecular interactions .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 376.95 g/mol | |
| Dihedral angle (benzene-imidazole) | 4.5°–5.2° | |
| π-π stacking distance | 3.30 Å | |
| Hydrogen bond lengths (N–H⋯N/O) | 2.01–2.87 Å |
X-ray crystallography of the ethanol-solvated analog (C₁₄H₉Br₂N₃O·0.5C₂H₅OH) reveals two independent molecules in the asymmetric unit, with near-planar arrangements between the benzimidazole and benzene rings (dihedral angles: 4.5° and 5.2°) . Intermolecular stabilization occurs via N–H⋯N (2.87 Å), N–H⋯O (2.01 Å), and O–H⋯N (2.12 Å) hydrogen bonds, alongside π-π interactions between inversion-related molecules (3.30 Å separation) .
Spectroscopic Properties
While direct spectral data for 2-(1H-benzimidazol-2-yl)-4,6-dibromoaniline are unavailable, analogs provide reference benchmarks:
-
IR Spectroscopy: Benzimidazole derivatives exhibit C=N stretches at 1,660–1,670 cm⁻¹ and N–H bends at 3,400–3,500 cm⁻¹ . Bromine substituents introduce C–Br vibrations near 550–650 cm⁻¹ .
-
¹H NMR: Aromatic protons resonate at δ 7.1–8.1 ppm, with the aniline NH₂ group appearing as a broad singlet near δ 5.5–6.0 ppm .
-
¹³C NMR: Quaternary carbons adjacent to bromines resonate at δ 120–130 ppm, while benzimidazole carbons appear at δ 140–160 ppm .
Synthesis and Derivative Formation
Condensation and Cyclization Strategies
The synthesis of 4-(1H-benzimidazol-2-yl)aniline derivatives typically involves:
-
Condensation: Reacting o-phenylenediamine with substituted aldehydes or ketones to form Schiff bases, followed by cyclization under acidic conditions .
-
Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 6 positions .
For example, 4-(1H-benzimidazol-2-yl)aniline (1) reacts with maleic anhydride to yield α,β-unsaturated carboxylic acid intermediates, which undergo cyclization with hydrazines to form pyrazole derivatives . Adapting this route, bromination prior to condensation could yield the target compound.
Challenges in Functionalization
Bromine’s electron-withdrawing nature deactivates the aniline ring, necessitating harsh bromination conditions (e.g., Br₂ in H₂SO₄ at 0–5°C) . Steric hindrance from the benzimidazole group further complicates regioselective substitution, often requiring directing groups or protective strategies.
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| BMT-1 | H⁺/K⁺-ATPase | 12 μM | |
| Schiff base 11 | HCV NS5B polymerase | 8.2 μM | |
| 2-(1H-benzimidazol-2-yl)-4,6-dibromoaniline (predicted) | Viral proteases | N/A | – |
Physicochemical and Toxicological Considerations
Solubility and Stability
The compound’s low solubility in aqueous media (estimated logP ≈ 3.8) necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays. Bromine’s electronegativity enhances stability against oxidative degradation, though photolytic debromination remains a concern under UV exposure.
Toxicity Profile
While no direct toxicity data exist, structurally related brominated anilines exhibit moderate hepatotoxicity (LD₅₀ ≈ 250 mg/kg in rodents) . Benzimidazoles are generally well-tolerated but may inhibit cytochrome P450 enzymes at high concentrations .
Future Directions and Applications
Structural Optimization
-
Halogen Substitution: Replacing bromine with chlorine or fluorine could modulate bioavailability and target affinity.
-
Prodrug Design: Esterification of the aniline NH₂ group may improve oral absorption.
Therapeutic Targeting
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume